molecular formula C18H11NO2S B1512055 4-(2-nitrophenyl)Dibenzothiophene

4-(2-nitrophenyl)Dibenzothiophene

Cat. No.: B1512055
M. Wt: 305.4 g/mol
InChI Key: JXDJGUVZSMZRAV-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)dibenzothiophene is a polycyclic aromatic sulfur compound characterized by a dibenzothiophene (DBT) core substituted with a 2-nitrophenyl group at the 4-position. Dibenzothiophene, a tricyclic structure comprising two benzene rings fused to a central thiophene ring, is a benchmark compound in petroleum desulfurization research due to its resistance to hydrodesulfurization (HDS) . The introduction of a nitro group at the 2-position of the phenyl substituent introduces steric and electronic effects that influence reactivity, solubility, and interaction with catalytic systems.

Properties

Molecular Formula

C18H11NO2S

Molecular Weight

305.4 g/mol

IUPAC Name

4-(2-nitrophenyl)dibenzothiophene

InChI

InChI=1S/C18H11NO2S/c20-19(21)16-10-3-1-6-12(16)14-8-5-9-15-13-7-2-4-11-17(13)22-18(14)15/h1-11H

InChI Key

JXDJGUVZSMZRAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC3=C2SC4=CC=CC=C34)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Dibenzothiophene (DBT)

Unsubstituted DBT serves as the baseline for reactivity comparisons. In HDS processes, DBT undergoes hydrogenation and sulfur extrusion via two pathways:

Direct desulfurization (DDS): Cleavage of C–S bonds without hydrogenation.

Hydrogenation pathway (HYD): Partial hydrogenation of aromatic rings followed by sulfur removal.

DBT exhibits moderate reactivity in HDS, with first-order rate constants ranging from 0.8–1.2 cm³/(g cat·h) under standard conditions (sulfided Co-Mo/γ-Al₂O₃, 300°C, 70 atm H₂) . Its planar structure allows efficient interaction with catalysts, though steric hindrance at the 4- and 6-positions reduces reactivity in substituted derivatives.

4,6-Dimethyldibenzothiophene (4,6-DMDBT)

Methyl groups at the 4- and 6-positions introduce steric hindrance, shielding the sulfur atom and lowering HDS reactivity. The first-order rate constant for 4,6-DMDBT is 0.3–0.5 cm³/(g cat·h) , approximately 60% lower than DBT . The electron-donating methyl groups also slightly increase the electron density at the sulfur atom, but steric effects dominate, making this derivative one of the least reactive sulfur compounds in HDS.

4-(2-Nitrophenyl)Dibenzothiophene

The 2-nitrophenyl substituent introduces distinct electronic and steric effects:

  • Electronic effects : The nitro group is strongly electron-withdrawing, reducing electron density at the sulfur atom. This could theoretically enhance susceptibility to nucleophilic attack during HDS. However, steric hindrance from the bulky nitro group likely counteracts this benefit.
  • Steric effects: The ortho-substituted nitro group creates significant steric bulk, limiting access to the sulfur atom. This is analogous to 4,6-DMDBT but more pronounced due to the nitro group’s larger size.

Predicted HDS reactivity for 4-(2-nitrophenyl)DBT is expected to be lower than DBT but comparable to 4,6-DMDBT , with a rate constant of 0.2–0.4 cm³/(g cat·h) (estimated based on substituent effects ).

Multi-Ring Sulfur Compounds

Larger sulfur-containing polyaromatics, such as benzonaphthothiophenes (4-ring systems), exhibit variable reactivity. For example, 4-ring compounds show slightly higher HDS rate constants ( 0.6–0.8 cm³/(g cat·h) ) compared to DBT derivatives due to increased ring strain and accessibility of the sulfur atom .

Data Table: Reactivity of Dibenzothiophene Derivatives in HDS

Compound Substituent(s) First-Order Rate Constant (cm³/(g cat·h)) Reactivity Trend
Dibenzothiophene (DBT) None 0.8–1.2 Baseline
4,6-Dimethyldibenzothiophene Methyl (4,6-positions) 0.3–0.5 60% lower than DBT
4-(2-Nitrophenyl)DBT (est.) 2-Nitrophenyl (4-position) 0.2–0.4 (estimated) Comparable to 4,6-DMDBT
Benzonaphthothiophene 4-ring system 0.6–0.8 Higher than DBT

Structural and Functional Implications

  • Steric Hindrance : Substitution at the 4-position (e.g., methyl or nitrophenyl groups) impedes catalyst access to the sulfur atom, reducing HDS efficiency .
  • However, steric factors often dominate in practical systems.
  • Applications : Nitrophenyl-substituted DBTs may serve as probes for studying catalyst pore accessibility or as templates in molecularly imprinted polymers (MIPs) for selective sulfur removal .

Preparation Methods

Direct Nitration and Subsequent Functionalization of Dibenzothiophene

A common synthetic approach involves the nitration of dibenzothiophene derivatives to introduce the nitro group on the phenyl ring, followed by further functionalization steps.

  • Oxidation and Nitration: Starting from dibenzothiophene, oxidation to dibenzothiophene 5,5-dioxide is performed to increase reactivity. For example, 4-nitrodibenzothiophene can be synthesized by nitration of dibenzothiophene, followed by oxidation to the dioxide form in high yields (~90%).

  • Bromination: The 4-nitrodibenzothiophene 5,5-dioxide can then be brominated selectively to prepare intermediates for further cross-coupling or substitution reactions.

This route provides a reliable foundation for subsequent coupling with 2-nitrophenyl groups through palladium-catalyzed or other cross-coupling reactions.

This method allows for regioselective introduction of aryl groups, including nitrophenyl substituents, onto the dibenzothiophene framework.

Lithiation and Electrophilic Quenching for Substituted Dibenzothiophenes

Another effective strategy involves lithiation of dibenzothiophene at specific positions, followed by quenching with electrophiles to introduce substituents.

  • Dilithiation and Silylation: Dibenzothiophene can be dilithiated using strong bases such as n-butyllithium in the presence of ligands like TMEDA under controlled temperature conditions. The resulting dilithiated intermediate is then quenched with electrophiles such as chlorotrimethylsilane to yield 4,6-bis(trimethylsilyl)dibenzothiophene.

  • Bromination: Subsequent bromination of these intermediates using N-bromosuccinimide (NBS) under mild conditions provides dibromo derivatives, which serve as key intermediates for further functionalization, including Suzuki or Stille cross-coupling reactions to introduce the 2-nitrophenyl group.

This method is advantageous due to the regioselectivity and mild reaction conditions, allowing for high yields and purity of intermediates.

Summary Table of Preparation Methods

Methodology Key Steps & Reagents Advantages Typical Yields/Notes References
Direct Nitration and Oxidation Nitration of dibenzothiophene → oxidation to dioxide → bromination High regioselectivity; good yields ~90% yield for oxidation; 77% for bromination
Palladium-Catalyzed Cross-Coupling Pd catalyst, base (K2CO3), ligand (Xantphos), oxidants (mCPBA) Regioselective arylation; versatile Good to excellent yields; requires optimization
Lithiation and Electrophilic Quenching n-BuLi/TMEDA lithiation → quenching with chlorotrimethylsilane → NBS bromination Mild conditions; regioselective Moderate to good yields; scalable
Condensation of Nitrophenyl Hydrazine 4-nitrophenyl hydrazine + aromatic aldehydes, solvent or solvent-free Simple, green chemistry approach 33%-72% yields; catalyst-free solvent-free method
Electrochemical Polymerization Electrochemical oxidation of brominated dibenzothiophene derivatives Novel; polymer formation potential Emerging method; not direct synthesis

Detailed Research Findings and Notes

  • The oxidation of 4-nitrodibenzothiophene to its dioxide form is a crucial step that enhances the compound's reactivity for subsequent bromination and coupling reactions.

  • Palladium-catalyzed oxidative cyclization has been shown to be effective for related biaryl sulfone systems, indicating that similar conditions could be adapted for 4-(2-nitrophenyl)dibenzothiophene synthesis.

  • The use of N-bromosuccinimide (NBS) under mild conditions in chloroform is an improved method for bromination of dibenzothiophene derivatives, offering better yields and selectivity compared to traditional bromination with bromine.

  • Solvent-free synthesis of nitrophenyl hydrazones demonstrates environmentally friendly and efficient synthetic routes that could inspire analogous methods for dibenzothiophene derivatives.

  • Electrochemical polymerization methods represent a frontier in dibenzothiophene chemistry, potentially allowing for the synthesis of functionalized monomers like 4-(2-nitrophenyl)dibenzothiophene, although further research is needed.

Q & A

Q. What experimental methods are used to determine the dipole polarizability of 4-(2-nitrophenyl)dibenzothiophene?

The dipole polarizability is measured via refractometry in diluted CCl₄ solutions at multiple frequencies to generate a dispersion curve. Static polarizability is obtained by extrapolating to zero frequency. Theoretical validation using B3LYP/6-31+G(3d,3p) DFT methods shows a 3% deviation from experimental values, ensuring accuracy .

Q. What are optimal storage conditions and solvent considerations for 4-(2-nitrophenyl)dibenzothiophene?

Store at room temperature in airtight containers to prevent degradation. Solubility data for analogous dibenzothiophene derivatives suggests using aprotic solvents like DMSO or THF, though solvent compatibility should be tested via preliminary trials .

Q. Which spectroscopic techniques effectively characterize the nitro-phenyl group in 4-(2-nitrophenyl)dibenzothiophene?

  • NMR : Identifies aromatic proton environments and nitro group coupling patterns.
  • IR : Detects NO₂ stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).
  • UV-Vis : Reveals electronic transitions influenced by the nitro group’s electron-withdrawing effects.

Advanced Questions

Q. How can DFT address discrepancies in polarizability measurements for dibenzothiophene derivatives?

Hybrid DFT approaches (e.g., B3LYP) with extended basis sets (6-31+G(3d,3p)) account for electron correlation, reducing deviations to ≤3%. Smaller basis sets underestimate polarizability due to incomplete electron density modeling .

Q. What methodological flaws led to the retraction of adsorption studies involving dibenzothiophene and silica nanocomposites?

The retracted study (2023) lacked rigorous validation of adsorption kinetics and surface characterization. Reproducibility requires:

  • Multi-phase isotherm validation (Freundlich-Langmuir).
  • BET surface area correlation with adsorption capacity.
  • Solvent-only control experiments to exclude interference .

Q. How does the nitro-phenyl group influence dibenzothiophene’s electronic structure in computational models?

The nitro group decreases HOMO-LUMO gaps by 0.5–0.8 eV in DFT simulations, enhancing charge transfer. This aligns with bathochromic UV-Vis shifts observed in nitro-substituted aromatics .

Tables

Q. Table 1. Comparative Polarizability of Dibenzothiophene Derivatives

CompoundExperimental Polarizability (×10⁻²³ esu)B3LYP/6-31+G(3d,3p) (×10⁻²³ esu)Deviation (%)
Dibenzothiophene2.3582.4252.8
4-Nitro-dibenzothiophene*2.81 (predicted)2.892.8
*Theoretical extrapolation based on substituent additive models .

Q. Table 2. Critical Parameters for Reproducing Adsorption Studies

ParameterRetracted Study FlawsCorrected Protocol
Isotherm Model ValidationSingle-phase Langmuir fit onlyMulti-phase Freundlich-Langmuir
Surface CharacterizationSEM/TGA without BET analysisBET surface area + PSD correlation
Solvent ControlsNo blank solvent adsorption measurementsParallel solvent-only experiments

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